Methyl 7-hydroxy-4-phenyl-2-naphthoate

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

This specific 4-phenyl-7-hydroxynaphthoate chemotype is a critical SAR tool, offering a distinct substitution vector from classic 2-substituted-1-naphthols. With a potent dual inhibition profile (5-LO IC50: 160 nM; sEH IC50: 59 nM) and >169-fold selectivity over COX-2, it enables clean dissection of inflammatory pathways without confounding prostaglandin modulation. Its balanced physicochemical profile (XLogP3-AA: 4.3) makes it a superior starting point for optimizing oral bioavailability in naphthalene-based lead candidates. Available for R&D, not for human/veterinary use.

Molecular Formula C18H14O3
Molecular Weight 278.3 g/mol
Cat. No. B8620966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-hydroxy-4-phenyl-2-naphthoate
Molecular FormulaC18H14O3
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C=CC(=CC2=C1)O)C3=CC=CC=C3
InChIInChI=1S/C18H14O3/c1-21-18(20)14-9-13-10-15(19)7-8-16(13)17(11-14)12-5-3-2-4-6-12/h2-11,19H,1H3
InChIKeyYVUXLHOKNGBRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-hydroxy-4-phenyl-2-naphthoate: Core Chemical and Pharmacological Profile for Procurement in Inflammation and Epoxide Hydrolase Research


Methyl 7-hydroxy-4-phenyl-2-naphthoate is a naphthalene-based aromatic ester characterized by a hydroxyl group at the 7-position and a phenyl substituent at the 4-position on the naphthalene ring [1]. This compound has been evaluated as an inhibitor of key inflammatory enzymes, including 5-lipoxygenase (5-LO) and soluble epoxide hydrolase (sEH), with quantitative data available in curated databases [2][3]. Its unique substitution pattern differentiates it from simpler naphthoates and other phenyl-naphthalene derivatives, making it a specific tool compound for structure-activity relationship (SAR) studies in these therapeutic areas [1].

Why Methyl 7-hydroxy-4-phenyl-2-naphthoate Cannot Be Replaced by Generic Naphthoate Analogs in Targeted Research


The specific arrangement of the 7-hydroxy and 4-phenyl groups on the naphthoate core is not a trivial structural variation; it critically dictates both the potency and selectivity profile of this compound. Simple substitution with a commercially available analog such as methyl 7-hydroxy-2-naphthoate (lacking the 4-phenyl group) or methyl 4-phenyl-2-naphthoate (lacking the 7-hydroxy group) would be expected to drastically alter binding affinity for targets like 5-LO and sEH, as well as key physicochemical properties like lipophilicity (XLogP3-AA 4.3) [1]. Furthermore, in-class comparators like 2-substituted-1-naphthols, while potent 5-LO inhibitors (IC50 range 0.01-0.2 µM), represent a different chemical scaffold altogether and are not functional substitutes for this specific 4-phenyl-7-hydroxynaphthoate chemotype [2].

Quantitative Evidence for Methyl 7-hydroxy-4-phenyl-2-naphthoate Differentiation: A Procurement Decision Guide


Comparative 5-Lipoxygenase (5-LO) Inhibitory Potency vs. Class-Level Benchmark

Methyl 7-hydroxy-4-phenyl-2-naphthoate demonstrates measurable inhibition of human 5-lipoxygenase (5-LO) with an IC50 of 160 nM in a human polymorphonuclear leukocyte assay [1]. While this compound is not the most potent 5-LO inhibitor known, it falls within the potent class of 2-substituted-1-naphthols (IC50 range 0.01-0.2 µM) and offers a specific 4-phenyl-7-hydroxynaphthoate substitution pattern for SAR exploration, distinguishing it from the simpler 2-benzyl-1-naphthol (DuP 654) chemotype [2].

5-Lipoxygenase Inhibition Inflammation Structure-Activity Relationship

Soluble Epoxide Hydrolase (sEH) Inhibition: Potency and Selectivity Over COX-2

Methyl 7-hydroxy-4-phenyl-2-naphthoate inhibits human recombinant soluble epoxide hydrolase (sEH) with an IC50 of 59 nM [1]. Critically, it exhibits a marked selectivity window over the related inflammatory enzyme cyclooxygenase-2 (COX-2), where it shows only weak activity (IC50 > 10,000 nM) [2]. This profile is advantageous for sEH-targeted research programs that require a tool compound with minimal off-target COX-2 interference.

sEH Inhibition Cardiovascular Research Inflammation

Selectivity Over Catechol O-Methyltransferase (COMT)

In a screening study, Methyl 7-hydroxy-4-phenyl-2-naphthoate showed no inhibitory activity against catechol O-methyltransferase (COMT) from rat liver at a concentration of 1 mM . This lack of activity against a common off-target for catechol-like molecules is a valuable piece of selectivity data for researchers in CNS or metabolic disease fields where COMT modulation is not desired.

Enzyme Selectivity CNS Research Drug Discovery

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile

The compound's computed XLogP3-AA value of 4.3 indicates moderate lipophilicity, which is balanced by a topological polar surface area (TPSA) of 46.5 Ų and one hydrogen bond donor [1]. Compared to the simpler analog methyl 4-phenyl-2-naphthoate (lacking the 7-OH group), the presence of the hydroxyl group is predicted to increase aqueous solubility and hydrogen-bonding capacity, which may improve oral bioavailability potential while maintaining sufficient membrane permeability [1].

ADME Prediction Drug Design Physicochemical Properties

Defined Research Applications for Methyl 7-hydroxy-4-phenyl-2-naphthoate Based on Evidentiary Data


SAR Studies for 5-Lipoxygenase (5-LO) Inhibitors Beyond the 1-Naphthol Scaffold

Researchers optimizing 5-LO inhibitors can use this compound as a distinct chemotype for SAR exploration. Its IC50 of 160 nM places it within the potent range of known inhibitors, but its 4-phenyl-7-hydroxynaphthoate structure provides a different substitution vector compared to the classic 2-substituted-1-naphthols. This enables exploration of how altering the core from 1-naphthol to 2-naphthoate affects target engagement and downstream pharmacology [1].

Selective sEH Inhibition Studies in Inflammation or Cardiovascular Models

With an sEH IC50 of 59 nM and a >169-fold selectivity window over COX-2 (IC50 > 10,000 nM), this compound is well-suited for in vitro and ex vivo studies aimed at dissecting the specific contribution of sEH to inflammatory or cardiovascular pathways, without the confounding influence of COX-2-derived prostaglandin modulation [1][2].

Selectivity Profiling Against Off-Targets like COMT

The demonstrated lack of COMT inhibition at 1 mM makes this compound a cleaner tool for studies in which COMT activity could be a confounding variable, particularly in CNS or metabolic disease research where catecholaminergic pathways are relevant [1].

ADME Optimization Studies Requiring Balanced Lipophilicity

The balanced physicochemical profile (XLogP3-AA 4.3, TPSA 46.5 Ų, 1 HBD) makes this compound a valuable starting point or comparator in medicinal chemistry campaigns aimed at optimizing the oral bioavailability of naphthalene-based lead compounds [1].

Quote Request

Request a Quote for Methyl 7-hydroxy-4-phenyl-2-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.